N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide
Description
N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide: is a complex organic compound characterized by its unique structure, which includes a fluorine atom, an indenyl group, and a benzoxazine moiety
Properties
IUPAC Name |
N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c19-12-3-4-13-10(7-12)1-5-14(13)21-18(23)11-2-6-16-15(8-11)20-17(22)9-24-16/h2-4,6-8,14H,1,5,9H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGZMCSKYPTHDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1NC(=O)C3=CC4=C(C=C3)OCC(=O)N4)C=CC(=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indenyl group and the benzoxazine ring. One common approach is to first synthesize the 5-fluoro-2,3-dihydro-1H-inden-1-yl moiety through a series of reactions involving fluorination and cyclization processes. The benzoxazine ring can be formed through a condensation reaction between o-aminophenol and formaldehyde, followed by cyclization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Techniques such as reflux, distillation, and chromatography are often employed to purify the final product. Additionally, the use of catalysts and specific solvents can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted benzoxazines or indenyl derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the field of heterocyclic chemistry. Its unique structure makes it a valuable intermediate for the creation of new chemical entities.
Biology: The compound has shown potential biological activity, including antimicrobial and antifungal properties. It can be used in the development of new drugs and treatments for various diseases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infections and inflammatory conditions.
Industry: In the chemical industry, this compound is used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of new materials with enhanced performance characteristics.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its binding affinity to certain receptors, leading to its biological activity. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of enzyme activity and inhibition of microbial growth.
Comparison with Similar Compounds
Indole derivatives: These compounds share structural similarities with the indenyl group in the target compound and are known for their biological activity.
Benzoxazine derivatives: These compounds have similar benzoxazine rings and are used in various chemical and biological applications.
Uniqueness: The presence of the fluorine atom in the target compound distinguishes it from other similar compounds, enhancing its reactivity and biological activity. This unique feature makes it a valuable candidate for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
